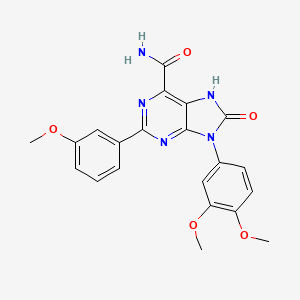

9-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-13-6-4-5-11(9-13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)12-7-8-14(30-2)15(10-12)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXHHQOQSLYGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 898447-20-6) belongs to the purine derivatives class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 421.4 g/mol. Its structure includes multiple methoxy groups, which are known to influence biological activity by enhancing solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 898447-20-6 |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

In Vitro Studies

-

Cell Lines Tested :

- A-549 (lung cancer)

- MCF7 (breast cancer)

- HCT116 (colon cancer)

- Results :

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression. It is hypothesized that the methoxy groups enhance interaction with cellular targets such as DNA and proteins involved in cell signaling pathways.

Study 1: Antiproliferative Activity

A study published in Molecules reported that derivatives of purine compounds, including our target compound, were screened for their ability to scavenge free radicals and inhibit cancer cell growth. The findings suggested a direct correlation between the presence of methoxy groups and increased biological activity .

Summary of Findings

The biological activity of 9-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is characterized by:

- Strong Anticancer Activity : Effective against multiple cancer cell lines with low IC50 values.

- Mechanisms : Induction of apoptosis and modulation of cell cycle.

- Potential for Combination Therapy : Enhances the effectiveness of other chemotherapeutic agents.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with purine structures can exhibit antiviral properties. The compound has been investigated for its potential against various viral infections, including HIV and Hepatitis C. It functions by inhibiting viral replication through interference with nucleic acid synthesis.

Anticancer Properties

Studies have shown that 9-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it may inhibit specific kinases involved in tumor growth, thereby reducing cell viability in cancer lines.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may act by inhibiting the production of pro-inflammatory cytokines and modulating immune responses, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antiviral Activity Against HIV

A study conducted on a series of purine derivatives, including the compound of interest, demonstrated significant inhibitory effects on HIV reverse transcriptase activity. The compound showed an IC50 value of approximately 2.95 µM, indicating potent antiviral activity that warrants further exploration in clinical settings.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies revealed that this compound exhibits selective cytotoxicity against several human cancer cell lines. For example, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell cycle progression further underscores its potential as an anticancer agent.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity Methoxy vs. Hydroxyl Group Influence: The hydroxyl-substituted compound () exhibits higher polarity and hydrogen-bonding capacity, which may improve bioavailability compared to the target compound’s methoxy groups .

3-methoxy) affects NMR and IR spectral profiles. For purines, the 3,4-dimethoxy substitution in the target compound likely results in distinct $^1$H NMR shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) compared to dimethyl or methyl analogs .

Applications in Research

- The methyl-substituted compounds ( and ) are emphasized as stable building blocks, whereas methoxy-rich derivatives like the target compound may offer enhanced binding to enzymes or receptors due to increased polarity .

Research Findings and Implications

- Synthetic Flexibility : The S-alkylation strategy described in allows for modular substitution, enabling the introduction of diverse aryl groups (e.g., methoxy, methyl, hydroxyl) to tune compound properties .

- Biological Potential: While direct bioactivity data for the target compound are unavailable, structurally related purine carboxamides are investigated for kinase inhibition and anticancer activity, suggesting avenues for future study .

Q & A

Q. What are the recommended methodologies for synthesizing and optimizing the yield of this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted aromatic amines with carbonyl derivatives. Key steps include:

- Reagent Selection : Use 2-oxa-spiro[3.4]octane-1,3-dione analogs as precursors for constructing the purine core .

- Purification : Employ column chromatography and recrystallization to isolate intermediates and final products.

- Optimization : Apply statistical Design of Experiments (DoE) to vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . Techniques like HPLC (High-Performance Liquid Chromatography) and LCMS (Liquid Chromatography-Mass Spectrometry) validate purity and yield .

Q. How should researchers characterize the compound’s structural and electronic properties?

Methodological Answer: Combine spectroscopic and computational techniques:

- Elemental Analysis : Confirm empirical formula and purity .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, methoxy C-O bonds) .

- UV-Vis Spectroscopy : Analyze π→π* transitions to assess conjugation in the purine core .

- Computational Modeling : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. What experimental frameworks are suitable for preliminary biological activity screening?

Methodological Answer: Design assays based on structural analogs (e.g., spirocyclic carboxamides with reported kinase inhibition):

- In Vitro Assays : Test against enzyme targets (e.g., kinases, phosphatases) using fluorescence-based activity assays.

- SAR Studies : Modify substituents (e.g., methoxy groups, carboxamide position) to correlate structure with activity .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during mechanistic studies?

Methodological Answer: Address discrepancies via:

- Cross-Validation : Replicate reactions under inert conditions (e.g., argon atmosphere) to rule out oxidative byproducts .

- Isotopic Labeling : Use ¹³C or ²H isotopes to trace reaction pathways (e.g., carbonyl oxygen migration in spirocyclic intermediates) .

- Computational Validation : Employ quantum chemical reaction path searches (e.g., using the ANhK method) to identify energetically feasible mechanisms .

Q. What computational strategies are effective for predicting reaction pathways and intermediates?

Methodological Answer: Integrate quantum mechanics and machine learning:

- Reaction Path Search : Use software like GRRM (Global Reaction Route Mapping) to explore transition states and intermediates .

- AI-Driven Optimization : Train neural networks on experimental datasets (e.g., solvent effects, catalyst performance) to predict optimal conditions for novel reactions .

- COMSOL Multiphysics : Model mass transfer and heat distribution in heterogeneous reactions (e.g., solid-phase synthesis) .

Q. How should researchers design experiments to study heterogeneous reaction conditions (e.g., solvent effects, catalytic surfaces)?

Methodological Answer: Leverage factorial design and surface analysis:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to assess solvation effects on reaction kinetics .

- Catalyst Characterization : Use XPS (X-ray Photoelectron Spectroscopy) or TEM (Transmission Electron Microscopy) to analyze catalyst surface morphology and active sites .

- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. What approaches are recommended for investigating the compound’s interaction with biological targets at the molecular level?

Methodological Answer: Combine biophysical and computational tools:

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., ATP-binding pockets) .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon/koff rates) for protein-ligand interactions .

- Cryo-EM : Resolve high-resolution structures of ligand-protein complexes to validate docking predictions .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer: Adopt process engineering principles:

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer in large-scale synthesis .

- PAT (Process Analytical Technology) : Use inline sensors (e.g., NIR spectroscopy) to monitor critical quality attributes (CQAs) during scale-up .

- Risk Assessment : Apply FMEA (Failure Mode and Effects Analysis) to identify and mitigate variables affecting yield (e.g., impurity profiles, catalyst deactivation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.